molecular formula C14H13N3O7S B5001266 2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol

2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol

Cat. No. B5001266
M. Wt: 367.34 g/mol
InChI Key: JTFGYCMAUFZSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol, also known as NIPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPAB is a member of the N-arylaminopropanol (NAAP) family of compounds, which have been shown to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the potential safety and hazards .

properties

IUPAC Name

2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7S/c18-7-6-15-13-5-4-12(9-14(13)17(21)22)25(23,24)11-3-1-2-10(8-11)16(19)20/h1-5,8-9,15,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGYCMAUFZSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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